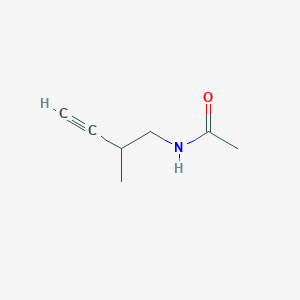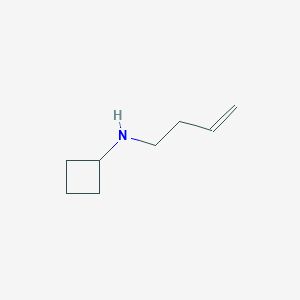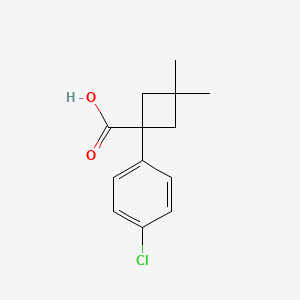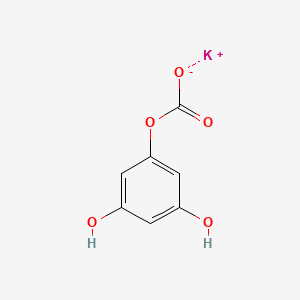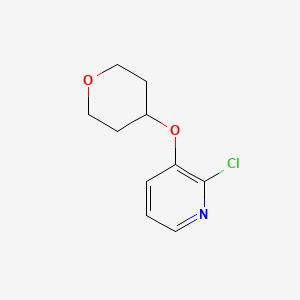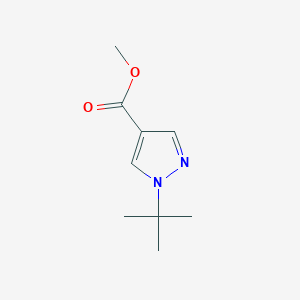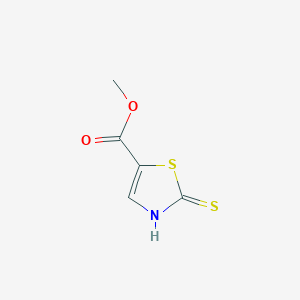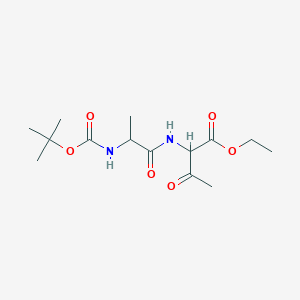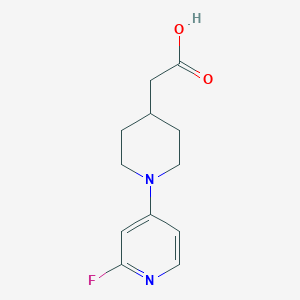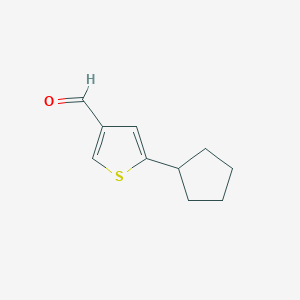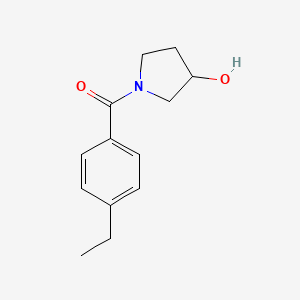![molecular formula C16H13Cl2N3O3S B1488177 6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 1637713-31-5](/img/structure/B1488177.png)
6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one
Vue d'ensemble
Description
6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one is a useful research compound. Its molecular formula is C16H13Cl2N3O3S and its molecular weight is 398.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Several studies have demonstrated the synthesis of pyrido[2,3-d]pyrimidin-7(8H)-one derivatives and their evaluation for antimicrobial properties. For instance, the synthesis of new pyrimidinones and their in vitro antimicrobial activities were explored, showcasing their potential against a range of microbial strains (A. Abdel-rahman, E. A. Bakhite, E. A. Al-Taifi, 2002). Similarly, other studies have synthesized novel pyrimidinone derivatives fused with thiophene rings, demonstrating significant antibacterial and antifungal activities, indicative of their potential as therapeutic agents (A. Hossan, Hanaa M. A. Abu-Melha, M. Al-Omar, A. Amr, 2012).
Antiproliferative Evaluation
The compound's analogs have also been tested for antiproliferative activities, particularly against cancer cell lines. A study detailed the synthesis and evaluation of pyrimido[1,6-a]thieno[2,3-d]pyrimidin-4-ones for their antiproliferative activity on human breast cancer (MCF-7) and mouse fibroblast nonmalignant (L929) cell lines. The results showed structural, concentration, and time-dependent activation, with specific compounds inducing apoptosis, suggesting their potential in cancer therapy (Hoda Atapour-Mashhad et al., 2017).
In Silico Evaluations for Anticancer Drug Design
Furthermore, in silico evaluations have been conducted on 6-(2,6-dichlorophenyl)-pyrido[2,3-d]pyrimidin-7(8H)-one compounds to design less toxic anticancer drugs. These studies suggest the importance of steric, electrostatic, and hydrophobic fields in anticancer activity and propose methods for designing analogs with compromised activity and reduced toxicity (M. C. Bagchi, S. Nandi, A. Bhattacharjee, 2015).
Propriétés
IUPAC Name |
6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O3S/c1-23-9-5-10(24-2)13(18)11(12(9)17)8-4-7-6-19-16(25-3)21-14(7)20-15(8)22/h4-6H,1-3H3,(H,19,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUNAFAQPVUOOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1Cl)C2=CC3=CN=C(N=C3NC2=O)SC)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



